molecular formula C15H12O3 B1329752 2-Acetylphenyl benzoate CAS No. 4010-33-7

2-Acetylphenyl benzoate

Cat. No.: B1329752
CAS No.: 4010-33-7
M. Wt: 240.25 g/mol
InChI Key: UEVPPUDQJRWOLT-UHFFFAOYSA-N
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Description

2-Acetylphenyl benzoate is an organic compound with the molecular formula C15H12O3. It is known for its unique structure, which consists of an acetyl group attached to a phenyl ring, which is further esterified with benzoic acid. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylphenyl benzoate can be synthesized through the esterification of 2-hydroxyacetophenone with benzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylphenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: 2-(Benzoic acid)phenyl benzoate.

    Reduction: 2-(Hydroxyethyl)phenyl benzoate.

    Substitution: 2-(Nitrophenyl)acetophenone, 2-(Chlorophenyl)acetophenone.

Scientific Research Applications

2-Acetylphenyl benzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-Acetylphenyl benzoate can be compared with other similar compounds, such as:

    2-Hydroxyacetophenone: Lacks the esterified benzoic acid moiety, making it less complex.

    Benzyl benzoate: Contains a benzyl group instead of an acetyl group, leading to different chemical properties and reactivity.

    2-Benzoyloxyacetophenone: Similar structure but with different functional groups, affecting its chemical behavior and applications.

Uniqueness: this compound’s unique combination of an acetyl group and a benzoate ester makes it a versatile compound with distinct chemical properties and a wide range of applications in various fields of research and industry.

Properties

IUPAC Name

(2-acetylphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-11(16)13-9-5-6-10-14(13)18-15(17)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVPPUDQJRWOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884026
Record name Ethanone, 1-[2-(benzoyloxy)phenyl]-
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Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4010-33-7
Record name 1-[2-(Benzoyloxy)phenyl]ethanone
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Record name Ethanone, 1-(2-(benzoyloxy)phenyl)-
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Record name o-(Benzoyloxy)acetophenone
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Record name Ethanone, 1-[2-(benzoyloxy)phenyl]-
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Record name Ethanone, 1-[2-(benzoyloxy)phenyl]-
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Record name o-(Benzoyloxy)acetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the Baker-Venkataraman rearrangement and how does 2-acetylphenyl benzoate play a role?

A1: In this reaction, this compound serves as the starting material. The mechanism involves a series of steps:

  1. Rearrangement: The resulting intermediate undergoes a rearrangement, followed by protonation, to yield the final cyclic β-diketone product. [, ]

Q2: What are the advantages of using ultrasound irradiation in the synthesis of cyclic β-diketones from 2-acetylphenyl benzoates?

A2: Studies have demonstrated that utilizing ultrasound irradiation during the Baker-Venkataraman transformation of 2-acetylphenyl benzoates offers several advantages compared to conventional methods. These benefits include: [, ]

    Q3: How does the structure of this compound influence its reactivity in the Baker-Venkataraman rearrangement?

    A3: The presence of the ortho-acetyl group in this compound is crucial for the Baker-Venkataraman rearrangement. This is because it enables the formation of the carbanion intermediate, which is essential for the intramolecular cyclization step. [, ] Modifying the substituents on either the acetylphenyl or benzoate rings can influence the reaction rate and product distribution by affecting the acidity of the acetyl proton and the electrophilicity of the ester carbonyl group.

    Q4: Beyond the Baker-Venkataraman Rearrangement, are there other notable reactions involving this compound?

    A4: Yes, research has explored the reactivity of this compound in other reactions. For instance:

    • Hypervalent Iodine Oxidation: Treating 2-acetylphenyl benzoates with [hydroxy(tosyloxy)iodo]benzene (HTIB) leads to the formation of 2-[(tosyloxy)acetyl] phenyl benzoates. These intermediates can undergo a subsequent Baker-Venkataraman rearrangement in the presence of potassium hydroxide to yield 2-aroylbenzofuran-3(2H)-ones. []
    • Base-Catalyzed Solvolysis with Intramolecular Participation: Studies have shown that 2-acetylphenyl mesitoate (a derivative of this compound) undergoes hydrolysis significantly faster than its 4-isomer due to neighboring group participation by the keto-carbonyl group. In anhydrous methanol, this participation leads to the formation of the dimethyl acetal of 2-hydroxyacetophenone under basic conditions. []

    Q5: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?

    A5: Researchers utilize a combination of techniques for characterizing this compound and the products derived from its reactions:

    • Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) provides detailed structural information. Additionally, UV/Vis spectroscopy helps analyze the compound's absorption properties. [, ]
    • Mass Spectrometry: This technique aids in determining the molecular weight and fragmentation pattern of the compound, providing further confirmation of its structure. []
    • Elemental Analysis: This method confirms the elemental composition of the compound, ensuring it matches the theoretical values. []

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